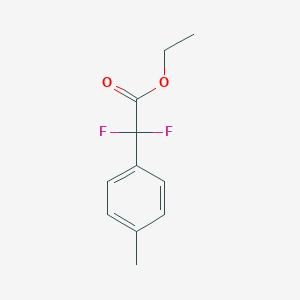

Ethyl 2,2-difluoro-2-(p-tolyl)acetate

Overview

Description

Ethyl 2,2-difluoro-2-(p-tolyl)acetate is an organic compound with the molecular formula C11H12F2O2. It is characterized by the presence of a difluoromethyl group attached to a p-tolyl group and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluoro-2-(p-tolyl)acetate can be synthesized through several methods. One common approach involves the reaction of p-tolylacetic acid with ethyl difluoroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(p-tolyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of new fluorinated compounds.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or aldehydes.

Scientific Research Applications

Ethyl 2,2-difluoro-2-(p-tolyl)acetate finds applications in various scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-(p-tolyl)acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The ester functional group can undergo hydrolysis to release active metabolites that exert biological effects. The precise pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2,2-difluoro-2-(p-tolyl)acetate can be compared with other similar compounds such as:

Ethyl 2,2-difluoroacetate: Lacks the p-tolyl group, resulting in different reactivity and applications.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical and chemical properties.

2,2-Difluoro-2-(p-tolyl)acetic acid:

This compound stands out due to its unique combination of a difluoromethyl group and an ethyl ester, providing distinct properties and reactivity compared to its analogs.

Biological Activity

Ethyl 2,2-difluoro-2-(p-tolyl)acetate is a fluorinated organic compound that has garnered attention for its potential biological activity, particularly in cancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H12F2O2 and a molecular weight of approximately 214.21 g/mol. The compound features a p-tolyl group (para-substituted phenyl with a methyl group) and two fluorine atoms adjacent to the ester functional group. The presence of difluoromethyl substituents is significant as it influences both chemical reactivity and biological properties.

Recent studies have indicated that this compound exhibits anti-cancer properties by targeting specific signaling pathways. Notably, it has been shown to attenuate malignant behaviors in non-small cell lung cancer (NSCLC) through the suppression of the EGFR/PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and metastasis in various cancers.

In Vitro Studies

In vitro experiments using NSCLC cell lines demonstrated that this compound can:

- Inhibit Proliferation : The compound significantly reduced the growth rate of cancer cells.

- Induce Apoptosis : It promoted programmed cell death in treated cells.

- Cause Cell Cycle Arrest : The compound effectively halted the cell cycle at specific phases, preventing further division.

In Vivo Studies

In vivo studies conducted on xenograft nude mice models provided additional insights:

- Tumor Growth Inhibition : Mice treated with this compound exhibited reduced tumor sizes compared to controls.

These findings suggest that the compound has potential as a therapeutic agent against NSCLC.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other fluorinated compounds. The following table highlights key differences:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-fluoro-2-(p-tolyl)acetate | C11H13F1O2 | Contains one fluorine atom; different reactivity |

| Ethyl 3,3-difluoro-3-(p-tolyl)propanoate | C12H14F2O2 | Different carbon chain length; similar functionality |

| Ethyl 4-fluoro-4-(p-tolyl)butanoate | C12H14F1O2 | Variation in carbon chain; different sterics |

Case Studies

- NSCLC Treatment Study : A study published in RSC Advances demonstrated that this compound effectively inhibited NSCLC cell lines' growth and induced apoptosis through the EGFR/PI3K/AKT/mTOR pathway .

- Fluorinated Compound Research : Research highlighted in Organic & Biomolecular Chemistry discussed how introducing difluoromethylene groups into organic molecules can enhance their biological activity and metabolic stability .

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(4-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFLSHALHZBESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565012 | |

| Record name | Ethyl difluoro(4-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131323-06-3 | |

| Record name | Ethyl difluoro(4-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.